molecular formula C12H19NO3 B3152388 2,6-Dimethoxy-4-[(propylamino)methyl]phenol CAS No. 735240-64-9

2,6-Dimethoxy-4-[(propylamino)methyl]phenol

Cat. No.: B3152388
CAS No.: 735240-64-9
M. Wt: 225.28 g/mol
InChI Key: NPKYMIRDLVCNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-[(propylamino)methyl]phenol is a synthetic compound characterized by the presence of two methoxy groups and a propylamino methyl group attached to a phenolic ring. This compound has potential therapeutic and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[(propylamino)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,6-Dimethoxyphenol+PropylamineThis compound\text{2,6-Dimethoxyphenol} + \text{Propylamine} \rightarrow \text{this compound} 2,6-Dimethoxyphenol+Propylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[(propylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenolic compounds depending on the substituent introduced.

Scientific Research Applications

2,6-Dimethoxy-4-[(propylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[(propylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the propylamino methyl group.

    4-[(Propylamino)methyl]phenol: Lacks the methoxy groups.

    2,6-Dimethoxy-4-methylphenol: Contains a methyl group instead of the propylamino methyl group.

Uniqueness

2,6-Dimethoxy-4-[(propylamino)methyl]phenol is unique due to the presence of both methoxy and propylamino methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethoxy-4-(propylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3/h6-7,13-14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKYMIRDLVCNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-4-[(propylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxy-4-[(propylamino)methyl]phenol
Reactant of Route 3
Reactant of Route 3
2,6-Dimethoxy-4-[(propylamino)methyl]phenol
Reactant of Route 4
2,6-Dimethoxy-4-[(propylamino)methyl]phenol
Reactant of Route 5
Reactant of Route 5
2,6-Dimethoxy-4-[(propylamino)methyl]phenol
Reactant of Route 6
Reactant of Route 6
2,6-Dimethoxy-4-[(propylamino)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.